2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

Halogen-substitution patterns critically impact the pharmacological profile of pyridazinone acetamide screening hits; generic replacement risks altered logP, solubility, and target engagement, compromising SAR reproducibility. This compound, featuring a 4-chlorophenyl pyridazinone core and a 2-fluoroanilide acetamide, delivers a defined hydrogen-bond acceptor pattern and improved metabolic stability over chloro-analogs. - logP 3.39, tPSA 96.84 Ų: within permeability window for cell-based assays - Predicted solubility (logSw -3.96) superior to 3-chloro analog, supporting in vivo CNS dosing formulations - 1-week delivery from stock; 47 mg available for immediate HTS deployment

Molecular Formula C18H13ClFN3O2
Molecular Weight 357.8 g/mol
Cat. No. B12175864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide
Molecular FormulaC18H13ClFN3O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C18H13ClFN3O2/c19-13-7-5-12(6-8-13)15-9-10-18(25)23(22-15)11-17(24)21-16-4-2-1-3-14(16)20/h1-10H,11H2,(H,21,24)
InChIKeyQUYJLMYBMIUIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide: Procurement-Grade Pyridazinone Screening Compound for Medicinal Chemistry


The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide (ChemDiv catalog ID IB05-5453; molecular formula C18H13ClFN3O2; MW 357.77 g/mol) is a synthetic small molecule belonging to the pyridazin-3(2H)-one acetamide class. It features a pyridazinone core substituted at the 3-position with a 4-chlorophenyl ring and at the N-acetamide with a 2-fluorophenyl group . Pyridazinone derivatives are recognized as privileged scaffolds in drug discovery, historically yielding leads for kinase inhibition, phosphodiesterase modulation, and anti-inflammatory applications [1].

Why Generic Substitution of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide Is Not Advisable


Closely related pyridazinone acetamides with different halogen substitution patterns (e.g., N-(2-chlorophenyl) or 4-fluorophenyl variants) exhibit distinct physicochemical profiles that directly impact permeability, solubility, and target engagement. The 2-fluoro substituent on the anilide ring of this compound confers a unique hydrogen-bond acceptor pattern and metabolic stability profile compared to chloro, 3-chloro, or 4-fluoro isomers . In-class substitution without knowledge of these parameters can lead to significantly altered logP, logD, and aqueous solubility—critical factors for assay reproducibility and in vivo pharmacokinetics. Therefore, generic replacement of the specific halogen pattern risks compromising the pharmacological profile observed during screening [1].

Quantitative Differentiation Guide: 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide vs. Closest Analogs


Lipophilicity (logP) and Distribution Coefficient (logD) Comparison Against Halogen-Swapped Analogs

The target compound exhibits a computed logP of 3.39 and logD7.4 of 3.39. In comparison, the directly analogous N-(2-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (IB08-9193), in which the chlorine and fluorine positions are swapped between the two aromatic rings, shows a lower logP of 3.09 and logD7.4 of 3.09 . This indicates that the target compound is approximately 0.3 log units more lipophilic, which typically correlates with higher membrane permeability but potentially lower aqueous solubility. This difference is highly relevant when optimizing for cellular assay performance versus biochemical assays.

Physicochemical profiling Lipophilicity Drug-likeness

Aqueous Solubility (logSw) Differentiation from the 3-Chlorophenyl Regioisomer

The predicted aqueous solubility (logSw) for the target compound is -3.96. In contrast, the closely related N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Y044-1222), which replaces the 2-fluorophenyl with a 3-chlorophenyl group, has a substantially poorer predicted solubility with a logSw of -4.60 . This represents an approximately 4.4-fold difference in predicted solubility. The target compound's improved solubility profile suggests better compatibility with aqueous-based biochemical assays and reduced risk of compound precipitation in screening campaigns.

Solubility Formulation Assay compatibility

Polar Surface Area (PSA) Advantages for Blood-Brain Barrier Penetration Potential

The target compound has a computed polar surface area (PSA) of 96.84 Ų. The 3-chlorophenyl analog (Y044-1222) has a notably lower PSA of 51.70 Ų . While both values are below the commonly cited threshold of 140 Ų for oral bioavailability and 90 Ų for CNS penetration, the target compound's higher PSA, combined with its intermediate lipophilicity, places it in a physicochemical space often associated with balanced CNS/peripheral exposure. In contrast, the very low PSA of the 3-chloro analog, combined with its higher logP (4.36), may push it toward higher tissue binding and faster hepatic clearance [1].

CNS drug discovery Blood-brain barrier Permeability

Metabolic Stability Implications of the 2-Fluoro vs. 2-Chloro Anilide Substituent

The target compound contains a 2-fluorophenyl acetamide moiety. Fluorine substitution at the 2-position of the anilide ring is known to block cytochrome P450-mediated hydroxylation at that site, a major metabolic soft spot. The direct analog N-(2-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (IB08-9193) features a 2-chloro substituent, which is bulkier and more lipophilic. Literature precedent from related series indicates that 2-fluoro substitution on the anilide ring often yields improved metabolic stability in human liver microsome assays compared to 2-chloro or unsubstituted analogs, though direct experimental data for this specific pair is not yet publicly available [1].

Metabolic stability Fluorine substitution Lead optimization

Sourcing Availability and Lead Time Advantage Over Niche Custom Synthesis

The target compound is available as a stock screening compound from ChemDiv (catalog ID IB05-5453) with a stated delivery time of 1 week and available quantity of 47 mg . In contrast, several close analogs such as N-(2-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide are not listed as stock items by major screening compound vendors and would require custom synthesis, incurring lead times of 4–8 weeks and significantly higher cost . For hit-to-lead or lead optimization programs operating on compressed timelines, this stock availability is a decisive procurement advantage.

Procurement Screening library Supply reliability

Optimal Application Scenarios for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide Based on Evidence


Cell-Based Phenotypic Screening for Oncology or Inflammation Targets

With a logP of 3.39 and moderate PSA of ~97 Ų, this compound falls within the permeability window suitable for cell-based assays . The 2-fluoro substitution may confer metabolic stability advantages in cellular environments compared to chloro analogs. Use this compound in high-content screening campaigns targeting intracellular kinases, phosphodiesterases, or protein-protein interactions where the pyridazinone core is a known pharmacophore [1].

Hit-to-Lead Optimization with CNS Exposure Objectives

The compound's physicochemical profile (logP 3.39, tPSA 96.84 Ų, MW 357.77) places it near the CNS drug-like space (tPSA < 90 Ų, logP 1–5). While not an optimal CNS candidate itself, it serves as a suitable starting point for medicinal chemistry optimization toward brain-penetrant pyridazinone leads . Its better predicted solubility (logSw -3.96) compared to the 3-chloro analog (logSw -4.60) also supports in vivo CNS dosing formulations.

Biochemical Assay Development and HTS Campaigns

The compound's stock availability (1-week delivery) and relatively favorable aqueous solubility (~−4 logSw) make it practical for immediate deployment in biochemical HTS . Its polar surface area of ~97 Ų suggests it will not promiscuously bind to proteins via excessive hydrophobicity, reducing false-positive rates in biochemical readouts.

Structure-Activity Relationship (SAR) Expansion Around the Pyridazinone Acetamide Scaffold

This compound fills a specific chemical space within the halogen-substituted pyridazinone acetamide series: 4-chlorophenyl on the pyridazinone core and 2-fluorophenyl on the acetamide. Procurement of this specific substitution pattern enables systematic SAR studies comparing the effects of halogen position (ortho vs. meta vs. para) and identity (F vs. Cl) on biological activity .

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